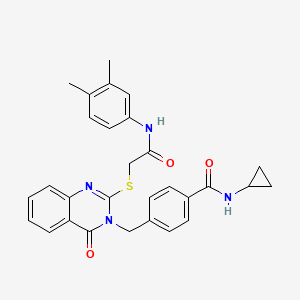![molecular formula C22H27N3O3S2 B2925912 4-[butyl(ethyl)sulfamoyl]-N-(5,7-dimethyl-1,3-benzothiazol-2-yl)benzamide CAS No. 905676-68-8](/img/structure/B2925912.png)
4-[butyl(ethyl)sulfamoyl]-N-(5,7-dimethyl-1,3-benzothiazol-2-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
Synthesis analysis involves understanding how the compound is made. This could involve multiple steps, each with different reactants and conditions .Molecular Structure Analysis
Molecular structure analysis involves understanding the arrangement of atoms in a molecule and the bonds between them. Techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It could involve looking at how the compound reacts with other substances, the conditions needed for these reactions, and the products formed .Physical And Chemical Properties Analysis
This involves studying properties like melting point, boiling point, solubility, density, and reactivity .Applications De Recherche Scientifique
Anti-Dengue Virus Activity
This compound has been studied for its potential in combating dengue virus (DENV), particularly serotype 2. The structure incorporates features from known DENV inhibitors, such as amantadine and benzsulfonamide derivatives. Research indicates that certain derivatives, including similar compounds, have shown significant anti-DENV activity with low cytotoxicity, suggesting a promising avenue for therapeutic application against dengue fever .
Medicinal Chemistry: Synthesis Optimization
The compound’s synthesis process can be optimized using microwave irradiation, which leads to increased yields and reduced reaction times. This method is particularly useful in medicinal chemistry for the rapid synthesis of pharmaceuticals, where the compound’s derivatives could be synthesized efficiently for further biological testing .
Suzuki–Miyaura Cross-Coupling
In the field of organic chemistry, this compound could be used in Suzuki–Miyaura cross-coupling reactions. This reaction is a widely-applied method for forming carbon-carbon bonds, and the compound’s boron-containing derivatives could serve as reagents, benefiting from the reaction’s mild conditions and functional group tolerance .
Organometallic Chemistry
The benzamide moiety of the compound can undergo various organometallic reactions, such as free radical bromination and nucleophilic substitution. These reactions are fundamental in creating new compounds with potential applications in materials science and catalysis .
Chemical Education and Research
The compound can be used as a case study in chemical education to demonstrate reactions at the benzylic position, showcasing the principles of resonance stabilization and electrophilic aromatic substitution. It serves as an example to teach advanced organic chemistry concepts and reaction mechanisms .
Molecular Docking Studies
In computational chemistry, the compound can be used for molecular docking studies to predict its binding affinities and interactions with biological targets. This is crucial for drug design and understanding the compound’s potential as a therapeutic agent .
Mécanisme D'action
The mechanism of action is particularly relevant for drugs and bioactive compounds. It refers to how the compound interacts with biological systems to produce its effects.
Propriétés
IUPAC Name |
4-[butyl(ethyl)sulfamoyl]-N-(5,7-dimethyl-1,3-benzothiazol-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O3S2/c1-5-7-12-25(6-2)30(27,28)18-10-8-17(9-11-18)21(26)24-22-23-19-14-15(3)13-16(4)20(19)29-22/h8-11,13-14H,5-7,12H2,1-4H3,(H,23,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IELVTZYXNRDHDM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NC3=CC(=CC(=C3S2)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[butyl(ethyl)sulfamoyl]-N-(5,7-dimethyl-1,3-benzothiazol-2-yl)benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(4-Methoxybenzoyl)-3-(4-methoxyphenyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione](/img/structure/B2925829.png)
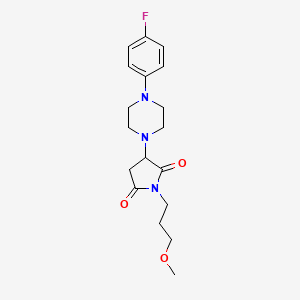
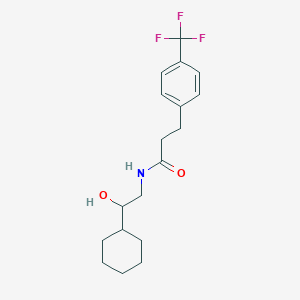
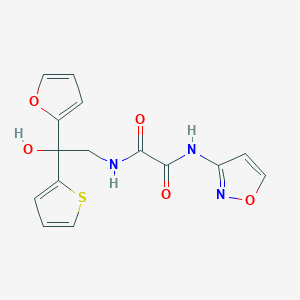
![(5E)-5-[(4-hydroxy-3-methoxyphenyl)methylidene]-1-(2-methoxyethyl)-1,3-diazinane-2,4,6-trione](/img/structure/B2925836.png)
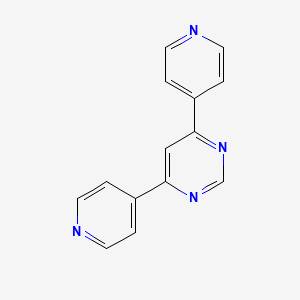

![(E)-2-[(2-chloro-6-fluorophenyl)methyl]-5-(dimethylamino)-1-phenylpent-4-ene-1,3-dione](/img/structure/B2925843.png)
![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-isobutoxybenzenesulfonamide](/img/structure/B2925844.png)
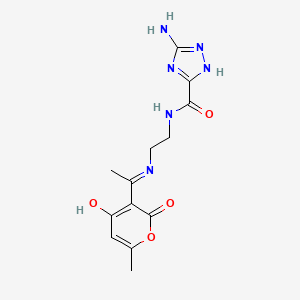
![{[5-(1,3-Benzodioxol-5-yl)-1,2,4-oxadiazol-3-yl]methyl}amine hydrochloride](/img/no-structure.png)
![4-[3-(4-Methoxyphenyl)pyrrolidin-1-yl]pyrido[3,4-d]pyrimidine](/img/structure/B2925848.png)

